molecular formula C7H3ClFIO B3039675 4-Fluoro-2-iodobenzoyl chloride CAS No. 1261615-86-4

4-Fluoro-2-iodobenzoyl chloride

Cat. No.: B3039675
CAS No.: 1261615-86-4
M. Wt: 284.45 g/mol
InChI Key: BWDGRTXYVARIQJ-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzoyl chloride is a halogenated benzoyl chloride derivative characterized by fluorine and iodine substituents at the 4- and 2-positions of the benzene ring, respectively. Its molecular formula is C₇H₃ClFIO, with an approximate molecular weight of 284.35 g/mol (calculated based on atomic masses). The fluorine substituent at the 4-position exerts an electron-withdrawing inductive effect, which stabilizes the benzoyl chloride group and modulates reactivity .

Properties

IUPAC Name

4-fluoro-2-iodobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDGRTXYVARIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodobenzoyl chloride typically involves the halogenation of a benzoyl chloride derivative. One common method is the iodination of 4-fluorobenzoyl chloride using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of by-products. This could involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amide, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

4-Fluoro-2-iodobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodobenzoyl chloride in chemical reactions involves the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing effects of the fluorine and iodine substituents. This makes the compound highly reactive towards nucleophiles and suitable for various coupling reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity, stability, and applications of 4-fluoro-2-iodobenzoyl chloride can be contextualized by comparing it to analogous halogenated benzoyl chlorides and related intermediates. Below is a detailed comparison:

4-Fluoro-2-hydroxybenzoyl Chloride

  • Molecular Formula : C₇H₄ClFO₂
  • Molecular Weight : 174.555 g/mol
  • Key Differences: Replaces iodine with a hydroxyl (-OH) group at the 2-position. Fluorine’s electron-withdrawing effect remains, but the lack of a heavy halogen limits utility in metal-catalyzed reactions (e.g., Suzuki coupling).
  • Applications : Likely used in milder acylation conditions or as a precursor for carboxylate derivatives.

4-Bromobenzoyl Chloride

  • Molecular Formula : C₇H₄BrClO
  • Molecular Weight : 219.46 g/mol
  • Key Differences :
    • Bromine replaces iodine at the 2-position.
    • Bromine is a weaker leaving group than iodine, leading to slower nucleophilic substitution reactions.
    • Lower molecular weight and reduced steric bulk compared to the iodinated compound.
  • Safety : Requires stringent handling (e.g., fume hoods, protective gear) due to corrosive and lachrymatory properties .

4-Fluoro-2-methylbenzenesulfonyl Chloride

  • Molecular Formula : C₇H₆ClFO₂S
  • Key Differences: Contains a sulfonyl chloride (-SO₂Cl) group instead of benzoyl chloride (-COCl). Sulfonyl chlorides are stronger electrophiles but less reactive in acylations compared to benzoyl chlorides.
  • Applications : Used as a sulfonating agent in drug synthesis or polymer chemistry.

4-Chloro-2-fluorobenzaldehyde

  • Molecular Formula : C₇H₄ClFO
  • Molecular Weight : 158.56 g/mol
  • Key Differences :
    • An aldehyde (-CHO) replaces the benzoyl chloride group.
    • The aldehyde functionality is more reactive toward nucleophilic addition but less stable under acidic or oxidizing conditions.
    • Chlorine and fluorine substituents synergistically modulate electronic effects.

Data Table: Comparative Properties of Halogenated Benzoyl Chlorides and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound C₇H₃ClFIO ~284.35 4-F, 2-I, -COCl High reactivity (iodide as leaving group)
4-Fluoro-2-hydroxybenzoyl chloride C₇H₄ClFO₂ 174.555 4-F, 2-OH, -COCl Low reactivity (non-leaving -OH group)
4-Bromobenzoyl chloride C₇H₄BrClO 219.46 4-Br, -COCl Moderate reactivity (Br slower than I)
4-Fluoro-2-methylbenzenesulfonyl chloride C₇H₆ClFO₂S 208.64 4-F, -SO₂Cl, -CH₃ High electrophilicity, steric hindrance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-2-iodobenzoyl chloride
Reactant of Route 2
4-Fluoro-2-iodobenzoyl chloride

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